molecular formula C15H20N2O3 B2361794 Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955539-03-4

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2361794
CAS No.: 955539-03-4
M. Wt: 276.336
InChI Key: QUAVSGOWYMDDCD-UHFFFAOYSA-N
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Description

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.336. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with an isobutyryl group and a carbamate ester.

Preparation Methods

The synthesis of Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as pyridine.

    Formation of the Carbamate Ester: Finally, the isobutyryl-substituted tetrahydroquinoline is reacted with methyl chloroformate in the presence of a base to form the carbamate ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming new carbamate derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles in the presence of a base.

Scientific Research Applications

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be compared to other carbamate esters and tetrahydroquinoline derivatives. Similar compounds include:

    Ethyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate: Similar structure but with an acetyl group instead of an isobutyryl group.

    Methyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: Similar structure but with the isobutyryl group at a different position on the tetrahydroquinoline ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)14(18)17-8-4-5-11-6-7-12(9-13(11)17)16-15(19)20-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVSGOWYMDDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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